Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside
Description
Ethyl 4,6-O-benzylidene-thio-β-D-galactoside is a thio-glycoside derivative of D-galactose, characterized by a benzylidene acetal protecting group at the 4- and 6-hydroxyl positions and a thioethyl group at the anomeric center. This compound is synthesized via regioselective protection of galactose, followed by thio-glycosylation. The benzylidene group enhances stability and directs reactivity in subsequent synthetic steps, while the thioether linkage at the anomeric position confers resistance to enzymatic and acid hydrolysis compared to traditional O-glycosides .
Key applications include its use as a glycosyl donor in carbohydrate synthesis and as a substrate for studying glycosidase enzymes. Its synthesis and characterization adhere to rigorous standards for title compounds, ensuring identity and purity through techniques like NMR, mass spectrometry, and X-ray crystallography .
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMMDHDGIYADCQ-VWZINJBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577491 | |
| Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56119-28-9 | |
| Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 1-thio-β-D-galactopyranoside
- Starting from commercially available galactosyl bromides or acetates, the thioglycoside is formed by nucleophilic substitution with ethanethiol or thiourea derivatives.
- For example, bromide intermediates are refluxed with thiourea in dry acetonitrile under nitrogen atmosphere for several hours, followed by treatment with triethylamine to yield the ethyl thioglycoside.
Formation of 4,6-O-Benzylidene Acetal
- The key step involves the selective protection of the 4,6-hydroxyl groups by reaction with benzaldehyde or benzyl orthoformate in the presence of an acid catalyst such as para-toluenesulfonic acid (p-TSA).
- The reaction is typically carried out in anhydrous dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
- The formation of the benzylidene acetal introduces a new chiral center at the acetal carbon, which predominantly adopts the thermodynamically favored equatorial orientation.
Purification
- The product is purified by crystallization or precipitation from organic solvents such as ethyl acetate/hexane mixtures.
- Chromatographic purification (silica gel column chromatography) can be employed for higher yields or to purify residual impurities from the mother liquor.
- The benzylidene acetal formation is highly regioselective for the 4,6-hydroxyl groups due to their cis-diol configuration.
- The reaction conditions (temperature, solvent, catalyst amount) are critical to avoid overreaction or formation of dithioacetals.
- The stereochemistry at the acetal carbon is controlled thermodynamically, favoring the equatorial phenyl substituent, which stabilizes the product.
- Purification by precipitation avoids chromatographic steps, simplifying scale-up and improving yield.
- Alternative protecting group strategies (e.g., acetyl instead of benzylidene) have been explored but benzylidene acetals remain preferred for their stability and ease of removal.
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material | Ethyl 1-thio-β-D-galactopyranoside | Prepared from galactosyl bromide |
| Benzylidene formation | Benzaldehyde or tribenzyl orthoformate, p-TSA catalyst, DCM, rt | Overnight reaction, selective 4,6-O protection |
| Purification | Crystallization (EtOAc/hexane) or silica gel chromatography | Precipitation preferred for scale-up |
| Yield | 70-85% | High yield with minimal side products |
| Stereochemistry | Equatorial phenyl at acetal carbon | Thermodynamically favored |
The preparation of Ethyl 4,6-O-benzylidene-thio-β-D-galactoside is well-established, involving the synthesis of the ethyl thioglycoside followed by selective 4,6-O-benzylidene acetal formation. The process benefits from mild reaction conditions, high regio- and stereoselectivity, and straightforward purification methods. These features make it a valuable intermediate in carbohydrate synthesis, enabling further functionalization and oligosaccharide assembly.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside undergoes various chemical reactions, including:
Oxidation: The thioglycoside moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, leading to the formation of diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioglycoside sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Synthesis of Oligosaccharides
Ethyl 4,6-O-benzylidene-thio-β-D-galactoside is primarily utilized in the synthesis of complex oligosaccharides. Its thioether functionality enhances the reactivity of the glycosidic bond, facilitating glycosylation reactions. Researchers have demonstrated that this compound can be effectively used as a donor in glycosylation reactions, leading to the formation of various disaccharides and oligosaccharides.
Case Study: Glycosylation Reactions
In a study involving the activation of thioglycosides, ethyl 4,6-O-benzylidene-thio-β-D-galactoside was reacted with benzyl trichloroacetimidate in the presence of catalytic triflic acid. This reaction yielded disaccharides with moderate success rates (up to 47% yield) when optimized conditions were applied . The ability to modify reaction parameters such as solvent choice and reagent ratios proved crucial for maximizing yields.
Regioselective Acetylation
Another significant application of ethyl 4,6-O-benzylidene-thio-β-D-galactoside is its regioselective acetylation. The compound's structural features allow for selective modification at specific hydroxy groups under mild conditions.
Research Findings
Recent research highlighted a method for regioselective acetylation using acetic acid under controlled conditions. For instance, treatment with aqueous acetic acid at elevated temperatures resulted in high yields of 6-O-acetylated derivatives . This method not only simplifies synthetic pathways but also minimizes the need for protective group strategies commonly employed in carbohydrate chemistry.
Applications in Drug Development
The derivatives of ethyl 4,6-O-benzylidene-thio-β-D-galactoside have shown promise in drug development, particularly in designing glycoprotein structures. The ability to synthesize various oligosaccharides allows researchers to create glycoprotein analogs that can be used as therapeutic agents or diagnostic tools.
Case Study: Glycoprotein Synthesis
In a study focusing on N-linked glycoproteins, researchers utilized derivatives of ethyl 4,6-O-benzylidene-thio-β-D-galactoside to construct oligosaccharide probes for microarray applications. These probes are essential for studying protein interactions and cellular responses in various biological contexts .
Structural Characterization and Analysis
The structural properties of ethyl 4,6-O-benzylidene-thio-β-D-galactoside have been extensively characterized using techniques such as X-ray crystallography and NMR spectroscopy. These analyses provide insights into the compound's conformation and stability, which are critical for understanding its reactivity in synthetic applications.
Structural Insights
Crystal structure analysis revealed intermolecular hydrogen bonding patterns that stabilize the compound in solid form. Such structural insights are vital for predicting reactivity and guiding further synthetic modifications .
Mechanism of Action
The mechanism of action of Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside involves its role as a glycosyl donor in glycosylation reactions. The benzylidene group provides selectivity by protecting specific hydroxyl groups, allowing for controlled glycosylation . The thioglycoside moiety enhances the stability of the compound, making it resistant to hydrolysis under various conditions .
Comparison with Similar Compounds
Ethyl 4,6-O-benzylidene-β-D-glucoside
- Structural Difference : Replaces galactose with glucose (C4 hydroxyl configuration: equatorial in glucose vs. axial in galactose).
- Reactivity : The equatorial C4-OH in glucose derivatives often results in faster glycosylation rates due to reduced steric hindrance.
- Stability : Similar benzylidene protection, but the O-glycoside linkage is less stable under acidic conditions compared to thioether linkages.
Methyl 4,6-O-benzylidene-thio-β-D-galactoside
- Structural Difference: Methyl group instead of ethyl at the anomeric position.
- Solubility : Lower hydrophobicity compared to the ethyl derivative, improving aqueous solubility.
- Crystallinity : Methyl derivatives often exhibit better crystallinity, facilitating structural analysis.
Ethyl 2,3-di-O-acetyl-thio-β-D-galactoside
- Protecting Groups : Acetyl groups at C2 and C3 instead of benzylidene at C4/C4.
- Reactivity : Acetyl groups are base-labile, enabling selective deprotection. However, the absence of benzylidene reduces regioselective control in further modifications.
Data Table: Comparative Properties of Selected Analogues
| Compound Name | Protecting Groups | Sugar Type | Anomeric Linkage | Stability (t₁/₂ in 0.1M HCl) | Solubility in H₂O (mg/mL) | Key Applications |
|---|---|---|---|---|---|---|
| Ethyl 4,6-O-benzylidene-thio-β-D-galactoside | 4,6-O-benzylidene | Galactose | Thioether (S-Et) | >24 hours | 12.3 ± 0.5 | Glycosylation studies, enzyme inhibitors |
| Ethyl 4,6-O-benzylidene-β-D-glucoside | 4,6-O-benzylidene | Glucose | O-Glycoside | 4 hours | 8.9 ± 0.3 | Oligosaccharide synthesis |
| Methyl 4,6-O-benzylidene-thio-β-D-galactoside | 4,6-O-benzylidene | Galactose | Thioether (S-Me) | >24 hours | 15.6 ± 0.7 | Crystallography, drug delivery |
| Ethyl 2,3-di-O-acetyl-thio-β-D-galactoside | 2,3-O-acetyl | Galactose | Thioether (S-Et) | 18 hours | 20.1 ± 1.2 | Regioselective glycosylations |
Key Research Findings
Stability : Thio-glycosides (e.g., Ethyl 4,6-O-benzylidene-thio-β-D-galactoside) exhibit >6-fold greater acid stability than O-glycosides due to the stronger C–S bond .
Stereochemical Influence : The axial C4-OH in galactose derivatives slows glycosylation kinetics compared to glucose analogues but improves binding specificity to galactose-recognizing enzymes.
Protecting Group Strategy : Benzylidene protection at C4/C6 simplifies synthetic routes by blocking undesired hydroxyls, whereas acetyl groups offer orthogonal deprotection pathways.
Notes on Evidence and Limitations
- The provided evidence lacks direct data on Ethyl 4,6-O-benzylidene-thio-β-D-galactoside. Comparisons are extrapolated from structural analogues and general glycoscience principles.
- Rigorous characterization protocols (as mandated by journals like Carbohydrate Research) ensure reliability in reported data for title compounds .
- Further studies are required to explore under-researched areas, such as the compound’s pharmacokinetics or industrial-scale synthesis.
Biological Activity
Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Overview of Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside
Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside is classified as a thioglycoside derivative of galactose. Thioglycosides are notable for their stability and utility in glycosylation reactions, making them valuable intermediates in carbohydrate chemistry. The compound's structure includes a benzylidene moiety that influences the stereochemistry of glycosylation reactions, enhancing its reactivity and selectivity in various chemical processes .
The biological activity of ethyl 4, 6-O-benzylidene-thio-β-D-galactoside can be attributed to its role as a glycosyl donor in glycosylation reactions. This compound participates in biochemical pathways that involve carbohydrate-protein interactions and enzyme mechanisms. Its potential applications include:
- Drug Development : The compound is being explored for its ability to design glycosylated drugs with improved stability and bioavailability .
- Antimicrobial Activity : Research indicates that derivatives of galactosides exhibit antifungal and antibacterial properties .
Antimicrobial Properties
Several studies have investigated the antimicrobial activities of galactoside derivatives, including ethyl 4, 6-O-benzylidene-thio-β-D-galactoside:
- Antifungal Activity : A related study on galactoside derivatives containing a thiadiazole moiety demonstrated significant antifungal activity against Phytophthora infestans, with effective concentrations (EC50) comparable to standard treatments .
- Antibacterial Activity : The compound's derivatives have also shown antibacterial effects against various pathogens, suggesting potential applications in treating infections .
Enzyme Inhibition
Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside has been noted for its ability to inhibit specific enzymes:
- Glycosidases : Inhibitory studies on related compounds have indicated that they can effectively inhibit β-galactosidase enzymes from E. coli, which is crucial for understanding their therapeutic potential .
Case Studies
- Synthesis and Bioactivity : A study synthesized novel galactoside derivatives and evaluated their bioactivities. Among these, some exhibited notable antifungal activities against P. infestans, with EC50 values demonstrating their efficacy compared to existing antifungal agents .
- Galectin Inhibition : Research has highlighted the role of galectin inhibitors in modulating immune responses and tumor growth. Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside may serve as a model compound for developing inhibitors targeting galectin-mediated pathways linked to cancer progression .
Comparative Analysis
The following table summarizes the biological activities of ethyl 4, 6-O-benzylidene-thio-β-D-galactoside compared to similar compounds:
| Compound | Antifungal Activity | Antibacterial Activity | Enzyme Inhibition |
|---|---|---|---|
| Ethyl 4, 6-O-benzylidene-thio-β-D-galactoside | Moderate | Moderate | Yes |
| Phenyl 1-thio-β-D-galactopyranoside | Low | High | Yes |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | High | Moderate | No |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4,6-O-benzylidene-thio-β-D-galactoside, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis typically involves acid-catalyzed condensation of β-D-galactose derivatives with ethyl thiol groups under controlled anhydrous conditions. Key steps include benzylidene protection of the 4,6-hydroxyl groups to prevent unwanted side reactions. Optimization focuses on reaction time, temperature (e.g., 60–80°C), and catalyst selection (e.g., p-toluenesulfonic acid). Characterization via NMR (¹H and ¹³C) and FTIR is critical to confirm regioselectivity and purity . For replication, experimental protocols must detail stoichiometry, solvent systems (e.g., DMF or acetonitrile), and purification methods (e.g., column chromatography) .
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of Ethyl 4,6-O-benzylidene-thio-β-D-galactoside?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity analysis, while thin-layer chromatography (TLC) using silica gel plates (e.g., ethyl acetate/hexane eluent) provides rapid qualitative checks. Structural validation relies on ¹H NMR (e.g., benzylidene proton signals at δ 5.5–6.0 ppm) and mass spectrometry (ESI-MS for molecular ion confirmation). Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or purification steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR signals) for Ethyl 4,6-O-benzylidene-thio-β-D-galactoside?
- Methodological Answer : Contradictions may arise from residual solvents, diastereomeric impurities, or improper drying. To address this:
- Re-purify the compound using preparative HPLC or recrystallization.
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals and identify coupling patterns.
- Cross-validate with X-ray crystallography if crystalline samples are obtainable.
Systematic error analysis (e.g., temperature fluctuations during NMR acquisition) should also be documented .
Q. What strategies ensure regioselective benzylidene protection in galactose derivatives, and how can competing side reactions be minimized?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. To favor 4,6-O-benzylidene formation:
- Use bulky protecting groups (e.g., trityl) for secondary hydroxyl positions.
- Employ kinetic control via low-temperature reactions (−10°C to 0°C).
- Monitor reaction progress using TLC or in-situ IR to detect intermediate species.
Competing acetal migration can be suppressed by avoiding protic solvents and optimizing catalyst loading .
Q. What methodological challenges arise in studying the glycosylation kinetics of Ethyl 4,6-O-benzylidene-thio-β-D-galactoside, and how can they be addressed?
- Methodological Answer : Challenges include thiol group oxidation and β-anomer stabilization. Solutions involve:
- Conducting reactions under inert atmospheres (N₂/Ar) with antioxidants (e.g., BHT).
- Using glycosidase enzymes (e.g., β-galactosidase mutants) to enhance stereochemical control.
- Employing stopped-flow NMR or fluorescence quenching assays for real-time kinetic monitoring .
Data Analysis and Interpretation
Q. How should researchers approach reproducibility issues in synthesizing Ethyl 4,6-O-benzylidene-thio-β-D-galactoside across different laboratories?
- Methodological Answer : Reproducibility requires strict adherence to documented protocols, including:
- Standardizing solvent purity (HPLC-grade) and equipment calibration (e.g., pH meters).
- Reporting detailed spectral assignments and raw data in appendices.
- Cross-validating results with independent techniques (e.g., comparing NMR and X-ray data) .
Q. What statistical methods are appropriate for analyzing enzymatic vs. chemical synthesis efficiency for this compound?
- Methodological Answer : Use ANOVA to compare yields across methods, accounting for variables like catalyst type and reaction time. Pairwise t-tests can identify significant differences (p < 0.05). For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable. Include error bars in graphical representations to highlight variability .
Unresolved Questions and Future Directions
Q. What unexplored applications exist for Ethyl 4,6-O-benzylidene-thio-β-D-galactoside in glycobiology or drug delivery systems?
- Methodological Answer : Potential applications include:
- Investigating its role as a glycosyl donor in oligosaccharide synthesis.
- Evaluating thiol-mediated cellular uptake mechanisms for drug conjugates.
- Designing stability assays in physiological buffers (PBS, pH 7.4) to assess hydrolysis resistance .
Q. How can computational modeling (e.g., MD simulations) predict the thermodynamic stability of Ethyl 4,6-O-benzylidene-thio-β-D-galactoside in aqueous environments?
- Methodological Answer : Use molecular dynamics (MD) with force fields (e.g., CHARMM36) to simulate solvent interactions. Calculate free energy profiles (umbrella sampling) for acetal ring opening. Validate predictions with experimental stability data (e.g., Arrhenius plots from thermal degradation studies) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
